molecular formula C11H12BrClO B8436082 3-(5-Bromo-2-methylphenyl)-2-methylpropanoyl chloride

3-(5-Bromo-2-methylphenyl)-2-methylpropanoyl chloride

Cat. No.: B8436082
M. Wt: 275.57 g/mol
InChI Key: HXIGFHMSBXWFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Bromo-2-methylphenyl)-2-methylpropanoyl chloride is a useful research compound. Its molecular formula is C11H12BrClO and its molecular weight is 275.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12BrClO

Molecular Weight

275.57 g/mol

IUPAC Name

3-(5-bromo-2-methylphenyl)-2-methylpropanoyl chloride

InChI

InChI=1S/C11H12BrClO/c1-7-3-4-10(12)6-9(7)5-8(2)11(13)14/h3-4,6,8H,5H2,1-2H3

InChI Key

HXIGFHMSBXWFOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(C)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a three-necked round-bottom flask 9.50 g (0.413 mol) of sodium metal was dissolved in 260 ml of dry ethanol. To the resulting solution 72.0 g (0.413 mol) of diethyl methylmalonate was added. This mixture was stirred for 15 min, then 5-bromo-2-methylbenzyl chloride prepared above was added by vigorous stirring at such a rate as to maintain gentle reflux. This mixture was refluxed for an additional 2 h and then cooled to room temperature. A solution of 85 g of KOH in 250 ml of water was added. The resulting mixture was refluxed for 4 h to saponificate the ester formed. Ethanol and water were distilled off until temperature reached 95° C., and 1000 ml of water and then 12 M HCl (to pH 1) were added to the residue. The precipitated substituted methylmalonic acid was filtered off, washed with 3×100 ml of water, and then decarboxylated at 180° C. to give 3-(5-bromo-2-methylphenyl)-2-methylpropanoic. A mixture of this acid and 105 ml of SOCl2 was stirred at room temperature for 24 hours. After evaporation of an excess of thionyl chloride, the residue was distilled in vacuum to give 85.3 g (75% from 5-bromo-2-methylbenzaldehyde) 3-(5-bromo-2-methylphenyl)-2-methylpropanoyl chloride, b.p. 115° C./1 mm Hg.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
85 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
105 mL
Type
reactant
Reaction Step Six

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